molecular formula C4H10S2 B047229 Diethyl disulfide CAS No. 110-81-6

Diethyl disulfide

Cat. No.: B047229
CAS No.: 110-81-6
M. Wt: 122.3 g/mol
InChI Key: CETBSQOFQKLHHZ-UHFFFAOYSA-N
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Description

Diethyl disulfide is an organic compound with the molecular formula C4H10S2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the disulfide family, which contains a sulfur-sulfur bond. This compound is commonly used in the chemical industry and has various applications in scientific research.

Mechanism of Action

Target of Action

Diethyl disulfide, a compound with the molecular formula C4H10S2 , primarily targets sulfur atoms in biochemical reactions . It participates in disulfide exchange reactions , where sulfur atoms act as both nucleophile and electrophile .

Mode of Action

The mode of action of this compound involves a disulfide exchange reaction . In this process, sulfur atoms in the compound act as both nucleophile and electrophile, leading to the displacement of sulfur atoms and the formation of new disulfide bonds . This reaction is essentially a combination of two direct displacement events, similar to SN2 reactions in organic chemistry .

Biochemical Pathways

This compound is involved in a novel pathway of programmed cell death known as disulfidptosis . This pathway is triggered in glucose-starved cells exhibiting high expression of a protein called SLC7A11 . Disulfidptosis is marked by a drastic imbalance in the NADPH/NADP+ ratio and the abnormal accumulation of disulfides . These changes ultimately lead to the destabilization of the F-actin network, causing cell death .

Pharmacokinetics

It is known that the compound has amolecular weight of 122.252

Result of Action

The result of this compound’s action is the induction of a form of cell death known as disulfidptosis . This process is characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . The activation of disulfidptosis leads to cell shrinkage and death .

Action Environment

The action of this compound is influenced by environmental factors such as glucose availability . Specifically, disulfidptosis is triggered in glucose-starved cells . This suggests that the compound’s action, efficacy, and stability may be affected by the metabolic state of the cell and the availability of nutrients in the environment.

Biochemical Analysis

Biochemical Properties

Diethyl disulfide participates in biochemical reactions by acting as an inter- and intra-subunit cross-link, conferring physical and chemical stability to proteins

Cellular Effects

The cellular effects of this compound are complex and multifaceted. Recent studies have identified a new form of cell death, termed “disulfidptosis,” that is triggered by disulfide stress, characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . This compound, as a disulfide compound, may contribute to this process, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation, breakage, and rearrangement of disulfide bonds, which are crucial for the proper folding of proteins within the endoplasmic reticulum . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that disulfide compounds can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that high expression of solute carrier family 7 member 11 (SLC7A11) in cells accelerates nicotinamide adenine dinucleotide phosphate (NADPH) depletion under glucose starvation, leading to an accumulation of disulfides that cannot be reduced, inducing disulfide stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl disulfide can be synthesized through the oxidation of ethanethiol (ethyl mercaptan). The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The general reaction is as follows:

2C2H5SH+H2O2C2H5S-SC2H5+2H2O2 \text{C}_2\text{H}_5\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{C}_2\text{H}_5\text{S-SC}_2\text{H}_5 + 2 \text{H}_2\text{O} 2C2​H5​SH+H2​O2​→C2​H5​S-SC2​H5​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of ethanethiol. The process involves passing ethanethiol over a catalyst, such as activated carbon, at elevated temperatures. This method ensures high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can be further oxidized to form diethyl sulfone.

    Reduction: It can be reduced back to ethanethiol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the disulfide bond is cleaved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines.

Major Products:

    Oxidation: Diethyl sulfone.

    Reduction: Ethanethiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Diethyl disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a sulfur source in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in the formation and cleavage of disulfide bonds in proteins.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying disulfide bond formation in drug development.

    Industry: Utilized in the production of rubber, as a flavoring agent, and in the synthesis of other sulfur-containing compounds.

Comparison with Similar Compounds

    Dimethyl disulfide (C2H6S2): Similar structure but with methyl groups instead of ethyl groups.

    Diphenyl disulfide (C12H10S2): Contains phenyl groups instead of ethyl groups.

    Diisopropyl disulfide (C6H14S2): Contains isopropyl groups instead of ethyl groups.

Uniqueness: Diethyl disulfide is unique due to its specific balance of reactivity and stability, making it suitable for various industrial and research applications. Its ethyl groups provide a distinct steric and electronic environment compared to other disulfides, influencing its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(ethyldisulfanyl)ethane
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InChI

InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3
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InChI Key

CETBSQOFQKLHHZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC
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Molecular Formula

C4H10S2
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DSSTOX Substance ID

DTXSID3051464
Record name Diethyl disulphide
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Molecular Weight

122.3 g/mol
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Physical Description

Liquid, Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Colourless to yellowish liquid; Onion/cabbage odour
Record name Disulfide, diethyl
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Boiling Point

152.00 °C. @ 760.00 mm Hg
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Solubility

0.3 mg/mL at 25 °C, Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

0.990-0.996
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Vapor Pressure

4.28 [mmHg]
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CAS No.

110-81-6
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Melting Point

-101.5 °C
Record name Diethyl disulfide
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Synthesis routes and methods

Procedure details

The HBr catalyzed oxidation of diethyl disulfide was carried out at 110° C. With the same concentration as above except for a concentration of 0.0356 M HBr catalyst, the oxidation was complete in 33/4 hours. The yield as the crude sodium sulfonate salt after neutralization was 82% with correction for Na2SO4. The oxidation of diethyl disulfide produced more H2SO4 than that of DMDS. The yields of H2SO4 were 8% with I2 catalysis and 0.6% with HBr catalysis.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diethyl disulfide?

A1: this compound has the molecular formula C4H10S2 and a molecular weight of 122.24 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Raman spectroscopy [], infrared spectroscopy [, , ], and Fourier transform microwave spectroscopy [, , ] to analyze the conformational properties and interactions of this compound. These techniques provide insights into the molecule's vibrational modes, rotational constants, and non-covalent interactions.

Q3: How does this compound interact with metal surfaces?

A3: Studies using temperature-programmed X-ray photoelectron spectroscopy reveal that this compound adsorbs onto gold surfaces, undergoing desorption and reaction processes []. On iron surfaces, this compound forms a sulfur-rich layer at low temperatures and an iron sulfide film at higher temperatures [].

Q4: Are there applications of this compound in the synthesis of other materials?

A4: Yes, this compound plays a role in the synthesis of iron sulfide films through solid-gas reactions with iron foils at elevated temperatures. This process results in the formation of either FeS/FeS2 or FeS films, depending on the temperature [].

Q5: How do computational studies contribute to understanding this compound's properties?

A5: First-principle quantum molecular computations, using methods like B3LYP/6-31G(d,p), G3MP2B3 [], and MP2(full)/6-31G(d) [], provide insights into this compound's conformational space, thermodynamic properties, and redox behavior. These studies enhance our understanding of its role in biological systems and material science.

Q6: Can the redox potential of this compound be predicted computationally?

A6: Yes, computational studies have demonstrated a correlation between the relative energy of different this compound conformations and their disulfide/thiol redox potential (E°) []. Strained conformations with higher energy exhibit a greater tendency for reduction.

Q7: What factors influence the stability of this compound during sampling and storage?

A7: Research indicates that temperature plays a significant role in the stability of this compound in sampling bags [, ]. Higher temperatures can lead to increased losses of this compound, particularly in certain bag materials.

Q8: Are there specific safety concerns regarding the use of this compound in laboratory or industrial settings?

A8: While this compound itself has not been extensively studied for toxicity in humans, it's important to note that it can be broken down into ethanethiol, a compound known for its pungent, unpleasant odor. Exposure to high concentrations of ethanethiol can cause respiratory irritation and other health problems. As with any chemical, proper handling, storage, and personal protective equipment are essential when working with this compound.

Q9: What is known about the toxicity of this compound?

A9: Studies have focused on establishing safe exposure levels for this compound. Research indicates that it is moderately hazardous via intragastric, inhalation, and cutaneous routes []. An approximate safe level of 4.0 mg/m3 in the air of the working area and 0.04 mg/m3 in the atmospheric air is recommended [].

Q10: What analytical techniques are used to quantify this compound in complex matrices?

A10: Researchers utilize techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , ], often combined with headspace solid-phase microextraction (HS-SPME) [, ] for the analysis of this compound in complex mixtures. These methods enable the identification and quantification of this compound in various samples, including wine, food products, and environmental samples.

Q11: How is this compound typically separated and detected in analytical methods?

A11: Gas chromatography (GC) is commonly employed to separate this compound from other volatile compounds in a sample. Detection is often achieved using flame photometric detection (FPD) [], which is highly sensitive and selective for sulfur-containing compounds like this compound.

Q12: Is there information available regarding the environmental fate and degradation of this compound?

A12: While specific studies on the environmental degradation of this compound are limited within the provided research, it's important to consider its potential breakdown products, such as ethanethiol. Ethanethiol is known to be volatile and can undergo oxidation in the atmosphere. Further research is needed to fully assess the environmental impact and degradation pathways of this compound.

Q13: Are there alternative sulfur sources used in applications like molybdenum disulfide deposition?

A13: Yes, in the deposition of molybdenum disulfide, researchers are exploring alternative sulfur sources to potentially replace hydrogen sulfide due to its toxicity. Some of the alternatives investigated include 1-propanethiol, dipropyl sulfide, and this compound [].

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